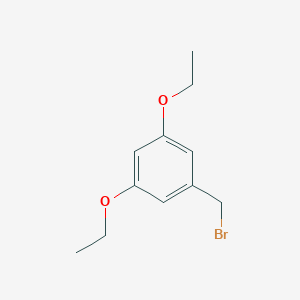

1-(Bromomethyl)-3,5-diethoxybenzene

Übersicht

Beschreibung

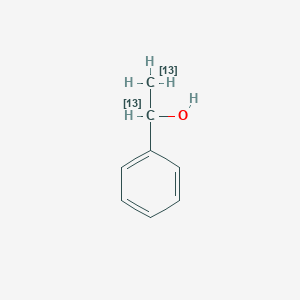

Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with a bromomethyl group (CH2Br) and two ethoxy groups (C2H5O) attached at positions 3 and 5. The single crystal X-ray diffraction analysis confirms its structure, revealing dimensions and symmetry .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

1-(Bromomethyl)-3,5-diethoxybenzene has been utilized in the synthesis of hyperbranched polyethers. A study by Uhrich et al. (1992) described the self-condensation of a similar compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to polymers with high molecular weight. These polymers exhibit numerous phenolic hydroxyl groups which can be modified through acylation, benzylation, or silylation, demonstrating the compound's versatility in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Molecular Scaffold Development

Wallace et al. (2005) explored the use of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives, which are chemically related to 1-(Bromomethyl)-3,5-diethoxybenzene, as scaffolds for molecular receptors. This highlights the compound's potential as a building block in complex molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Crystallography and Structural Analysis

Research by Jones et al. (2012) on the structures of several bromo- and bromomethyl-substituted benzenes, including 1-(Bromomethyl)-3,5-diethoxybenzene, revealed significant insights into Br···Br interactions and their role in crystal packing. Such studies contribute to a deeper understanding of molecular interactions in solid states (Jones, Kuś, & Dix, 2012).

High-Temperature Applications

Yang et al. (2018) reported the use of trifunctional bromomethyl-containing crosslinkers, which are structurally related to 1-(Bromomethyl)-3,5-diethoxybenzene, in the production of crosslinked polybenzimidazole membranes. These membranes exhibit enhanced durability and are suitable for high-temperature proton exchange membrane fuel cells, showcasing the compound's potential in high-performance applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Electronic and Photovoltaic Applications

Research on functional group additions to phenyl-C61-butyric acid methyl ester, involving compounds structurally similar to 1-(Bromomethyl)-3,5-diethoxybenzene, has shown promising results in improving the efficiency of polymer solar cells. Jin et al. (2016) synthesized derivatives that exhibited higher energy levels and improved photovoltaic performance, indicating the potential of such compounds in electronic applications (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Wirkmechanismus

1-(Bromomethyl)-3,5-diethoxybenzene has been investigated for its potential as a tyrosinase inhibitor . In-silico studies involving molecular docking, density function theory (DFT) analysis, and molecular dynamics (MD) simulations suggest that it could serve as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase. These properties make it a potential candidate for the synthesis of novel anti-cancer agents .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3,5-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNPLPOTDVPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593620 | |

| Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

238405-74-8 | |

| Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

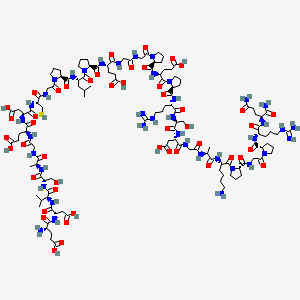

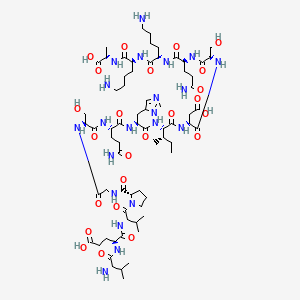

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)

![[4-(2-Hydroxypropan-2-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-yl]oxidanyl](/img/structure/B1627311.png)

![(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride](/img/structure/B1627314.png)

![[(2R,3R,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1627317.png)